molecular formula C27H27NO6 B4955827 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4955827
M. Wt: 461.5 g/mol
InChI Key: JJWCACSHBRFCRK-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the tetrahydroquinoline carboxylate family, characterized by a hexahydroquinoline core substituted with diverse functional groups. Its structure includes a phenoxyethyl ester at position 3 and a 4-(acetyloxy)phenyl group at position 4, distinguishing it from analogs with variations in substituents (e.g., methoxy, nitro, or halogens) and ester moieties . These structural modifications influence physicochemical properties, biological activity, and synthetic pathways, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

2-phenoxyethyl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-17-24(27(31)33-16-15-32-20-7-4-3-5-8-20)25(26-22(28-17)9-6-10-23(26)30)19-11-13-21(14-12-19)34-18(2)29/h3-5,7-8,11-14,25,28H,6,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCACSHBRFCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(=O)C)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxyethylamine with 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups

    Reduction: Alcohol derivatives of the original compound

    Substitution: Compounds with substituted phenoxyethyl groups

Scientific Research Applications

2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s 4-(acetyloxy)phenyl substituent introduces an ester-functionalized aromatic ring, contrasting with analogs bearing electron-withdrawing (e.g., nitro in B4), electron-donating (e.g., methoxy in B8), or halogenated (e.g., chloro in B6) groups . Key comparisons include:

  • Phenoxyethyl ester vs. Pyridinylmethyl esters: The phenoxyethyl group enhances lipophilicity (predicted LogP ≈ 4.5) compared to pyridin-3-ylmethyl esters (e.g., B4–B9, LogP ≈ 3.2–3.8) .
  • Acetyloxy group vs. Methoxycarbonyl : The acetyloxy group (electron-withdrawing) may reduce metabolic stability compared to methoxycarbonyl derivatives due to ester hydrolysis susceptibility .

Physicochemical Properties

Compound (Substituent) Molecular Weight Predicted LogP Melting Point (°C) Spectral Features (IR, NMR)
Target (4-acetyloxy) ~477.55 ~4.5 Not reported IR: 1705 cm⁻¹ (ester C=O); NMR: δ 2.1 (CH₃CO)
B8 (4-methoxyphenyl) 379.4 3.2 180–182 IR: 1680 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
B6 (4-chlorophenyl) 384.8 3.8 195–197 IR: 1650 cm⁻¹ (C=O); NMR: δ 7.4 (Ar-Cl)
5e (4-methoxycarbonylphenyl) 342.17 2.9 190–191 IR: 1694 cm⁻¹ (C=O); NMR: δ 3.9 (COOCH₃)
  • Crystallography : The acetyloxy group’s steric bulk may disrupt crystal packing compared to planar groups (e.g., methoxy), as seen in methoxy-substituted analogs forming hydrogen-bonded chains (N–H⋯O) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituent (Position 4) Ester Group Molecular Weight LogP Yield (%)
Target 4-(Acetyloxy)phenyl Phenoxyethyl 477.55 ~4.5 N/A
B8 4-Methoxyphenyl Pyridin-3-ylmethyl 379.4 3.2 85
5e 4-Methoxycarbonylphenyl Ethyl 342.17 2.9 92
5i 3-Hydroxyphenyl Ethyl 327.3 2.7 98

Biological Activity

The compound 2-Phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline known for its diverse biological activities. This article explores its biological activity based on recent studies, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H33NO5C_{29}H_{33}NO_5, and it has a molecular weight of approximately 475.59 g/mol. The structure consists of a hexahydroquinoline core with various substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
  • Case Study : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • DPPH Assay : The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of approximately 25 µM.
  • Mechanism : The antioxidant activity is attributed to the presence of phenolic groups in its structure which can donate hydrogen atoms to free radicals.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It effectively reduces the levels of TNF-alpha and IL-6 in activated macrophages.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema formation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key factors include:

FeatureImpact on Activity
Presence of Acetoxy GroupEnhances solubility and bioavailability
Hexahydroquinoline CoreCritical for anticancer activity
Phenoxyethyl SubstituentContributes to antioxidant properties

Research Findings

A comprehensive review of literature reveals that derivatives of hexahydroquinoline have been extensively studied for their biological activities:

  • Antimicrobial Activity : Compounds similar to the target compound have shown efficacy against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties potentially linked to their antioxidant capabilities.

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